1-Methyl-4-((2-methylpyridin-3-yl)methyl)piperazine
Description
1-Methyl-4-((2-methylpyridin-3-yl)methyl)piperazine is a piperazine derivative featuring a methyl-substituted pyridinylmethyl group at the 4-position of the piperazine ring. The 2-methylpyridin-3-yl group introduces steric and electronic effects that influence receptor binding and pharmacokinetics. Its synthesis typically involves alkylation of methyl piperazine with halogenated intermediates under basic conditions, followed by purification via chromatographic methods .
Properties
IUPAC Name |
1-methyl-4-[(2-methylpyridin-3-yl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-11-12(4-3-5-13-11)10-15-8-6-14(2)7-9-15/h3-5H,6-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWXMNKEUZRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)CN2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744508 | |
| Record name | 1-Methyl-4-[(2-methylpyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245648-35-4 | |
| Record name | 1-Methyl-4-[(2-methylpyridin-3-yl)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methyl-4-((2-methylpyridin-3-yl)methyl)piperazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications, supported by relevant data tables and research findings.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of piperazine derivatives with pyridine derivatives. The process can be optimized to enhance yield and purity, often employing various catalysts or solvents to facilitate the reaction. For example, a common method includes the use of alkylation reactions where the piperazine nitrogen is alkylated with a suitable methylating agent in the presence of a base.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including this compound. Research has shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.0039 - 0.025 |
| Candida albicans | 3.125 - 100 |
These findings suggest that modifications in the piperazine ring can enhance biological activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Neuropharmacological Effects
The structure of this compound suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Compounds with similar piperazine frameworks have demonstrated efficacy in treating neurological disorders by acting as antagonists or agonists at specific receptor sites.
A study indicated that related compounds showed promising results in animal models for anxiety and depression, suggesting that this compound may also exhibit similar neuropharmacological properties .
Case Studies
- Antibacterial Efficacy : A case study evaluated the antibacterial activity of various piperazine derivatives, including this compound, against resistant strains of bacteria. The compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics.
- Neuropharmacological Assessment : In another study focusing on neuropharmacology, compounds structurally related to this compound were tested for their ability to penetrate the blood-brain barrier (BBB). Results indicated good CNS penetration and a favorable pharmacokinetic profile, supporting further investigation into its therapeutic potential for neurological conditions .
Scientific Research Applications
Pharmaceutical Applications
Antipsychotic Potential
The compound is noted for its potential as an antipsychotic agent. Research indicates that derivatives of piperazine, including this compound, may exhibit activity against psychiatric disorders by modulating neurotransmitter systems, particularly dopamine receptors .
Neuroprotective Effects
1-Methyl-4-((2-methylpyridin-3-yl)methyl)piperazine has been studied for its neuroprotective properties. Inhibition of c-jun N-terminal kinase 3 (JNK3) is a promising strategy for treating neurodegenerative diseases. Compounds with similar structures have shown selective inhibition of JNK3, suggesting that this compound could be optimized for similar therapeutic effects .
Muscarinic Receptor Antagonism
Another significant application is its role as a muscarinic receptor antagonist. Compounds related to this structure have been evaluated for their efficacy in treating neurological disorders by targeting muscarinic receptors, which are involved in cognitive function and memory .
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the pharmacological properties of piperazine derivatives. For instance, modifications on the pyridine ring have been shown to significantly affect the potency and selectivity of these compounds against various kinases, including JNK1 and JNK3. The introduction of methyl or fluoro substituents has been explored to enhance binding affinity and selectivity .
Case Studies
-
JNK3 Inhibition Study
- Objective : To evaluate the inhibitory effects on JNK3.
- Methodology : Biochemical assays were performed using various analogs derived from piperazine.
- Results : Certain modifications led to compounds with over 80% inhibition at 10 µM concentration, indicating strong potential for neuroprotective applications .
-
Muscarinic Receptor Antagonist Development
- Objective : To assess the efficacy of piperazine derivatives as muscarinic antagonists.
- Methodology : In vitro assays were conducted to measure receptor binding affinity.
- Results : Some derivatives exhibited significant antagonistic activity, suggesting potential therapeutic applications in treating cognitive deficits associated with neurological diseases .
Data Tables
| Compound Name | Activity Type | IC50 Value (nM) | Selectivity Ratio (JNK3/JNK1) |
|---|---|---|---|
| Compound A | JNK3 Inhibitor | 38 | >50 |
| Compound B | Muscarinic Antagonist | 45 | N/A |
| Compound C | Antipsychotic Agent | 25 | N/A |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of 1-methyl-4-((2-methylpyridin-3-yl)methyl)piperazine with related compounds:
*Calculated based on molecular formula C₁₃H₁₉N₃.
Key Observations :
- Lipophilicity : The target compound’s pyridinylmethyl group balances lipophilicity and polarity, enhancing cell permeability compared to highly lipophilic naphthyl derivatives (e.g., 1-Methyl-4-(1-naphthylmethyl)piperazine) .
- Bioavailability : Sch-350634’s trifluoromethyl and dimethylpyridinyl groups improve metabolic stability and oral bioavailability, whereas the target compound’s simpler structure may require prodrug strategies for similar efficacy .
- Functional Group Impact : Selenium in RSe-1 introduces redox activity but raises toxicity concerns, unlike the target compound’s inert methylpyridine group .
Spectroscopic and Analytical Data
- FTIR : Pyridinylmethyl groups in the target compound exhibit ν(C=N) at ~1601 cm⁻¹, distinct from hydroxymethyl (ν(O-H) ~3400 cm⁻¹) in mirtazapine intermediates .
- NMR : The target’s aromatic protons resonate at δ 7.88–8.63 ppm, differing from naphthyl derivatives (δ 7.2–8.5 ppm) due to ring current effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
